molecular formula C14H16N4O2 B14150693 (4E)-4-[(2E)-(2-propoxybenzylidene)hydrazinylidene]-3,4-dihydropyrimidin-2(1H)-one

(4E)-4-[(2E)-(2-propoxybenzylidene)hydrazinylidene]-3,4-dihydropyrimidin-2(1H)-one

Cat. No.: B14150693
M. Wt: 272.30 g/mol
InChI Key: UZMSVTUEQINVJJ-MHWRWJLKSA-N
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Description

(4E)-4-[(2E)-(2-propoxybenzylidene)hydrazinylidene]-3,4-dihydropyrimidin-2(1H)-one is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a dihydropyrimidinone core and a propoxybenzylidene hydrazinylidene moiety. The presence of these functional groups contributes to its reactivity and potential utility in different scientific domains.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4E)-4-[(2E)-(2-propoxybenzylidene)hydrazinylidene]-3,4-dihydropyrimidin-2(1H)-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-propoxybenzaldehyde with hydrazine hydrate to form the hydrazone intermediate. This intermediate is then reacted with ethyl acetoacetate in the presence of a base, such as sodium ethoxide, to yield the desired dihydropyrimidinone compound. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, optimization of reaction parameters, such as temperature, pressure, and solvent choice, can further improve the scalability of the process.

Chemical Reactions Analysis

Types of Reactions

(4E)-4-[(2E)-(2-propoxybenzylidene)hydrazinylidene]-3,4-dihydropyrimidin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkoxides can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or alkoxides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced hydrazine derivatives.

    Substitution: Introduction of various functional groups depending on the reagents used.

Scientific Research Applications

(4E)-4-[(2E)-(2-propoxybenzylidene)hydrazinylidene]-3,4-dihydropyrimidin-2(1H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4E)-4-[(2E)-(2-propoxybenzylidene)hydrazinylidene]-3,4-dihydropyrimidin-2(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. Additionally, the compound’s hydrazinylidene moiety may interact with nucleophilic sites in biological molecules, contributing to its reactivity and biological activity.

Comparison with Similar Compounds

(4E)-4-[(2E)-(2-propoxybenzylidene)hydrazinylidene]-3,4-dihydropyrimidin-2(1H)-one can be compared with other similar compounds, such as:

    (4E)-4-[(2E)-(2-methoxybenzylidene)hydrazinylidene]-3,4-dihydropyrimidin-2(1H)-one: Similar structure but with a methoxy group instead of a propoxy group.

    (4E)-4-[(2E)-(2-ethoxybenzylidene)hydrazinylidene]-3,4-dihydropyrimidin-2(1H)-one: Similar structure but with an ethoxy group instead of a propoxy group.

Properties

Molecular Formula

C14H16N4O2

Molecular Weight

272.30 g/mol

IUPAC Name

6-[(2E)-2-[(2-propoxyphenyl)methylidene]hydrazinyl]-1H-pyrimidin-2-one

InChI

InChI=1S/C14H16N4O2/c1-2-9-20-12-6-4-3-5-11(12)10-16-18-13-7-8-15-14(19)17-13/h3-8,10H,2,9H2,1H3,(H2,15,17,18,19)/b16-10+

InChI Key

UZMSVTUEQINVJJ-MHWRWJLKSA-N

Isomeric SMILES

CCCOC1=CC=CC=C1/C=N/NC2=CC=NC(=O)N2

Canonical SMILES

CCCOC1=CC=CC=C1C=NNC2=CC=NC(=O)N2

solubility

2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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